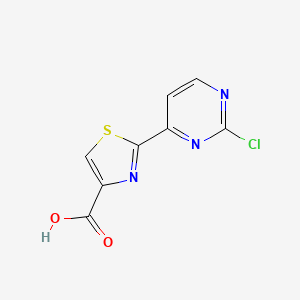![molecular formula C9H8BrNO B13678413 4-Bromo-3-ethylbenzo[d]isoxazole](/img/structure/B13678413.png)
4-Bromo-3-ethylbenzo[d]isoxazole
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-Bromo-3-ethylbenzo[d]isoxazole is a heterocyclic compound that belongs to the isoxazole family. Isoxazoles are five-membered rings containing three carbon atoms, one nitrogen atom, and one oxygen atom. This particular compound is characterized by the presence of a bromine atom at the 4-position and an ethyl group at the 3-position on the benzene ring fused to the isoxazole ring. Isoxazoles are known for their diverse biological activities and are commonly found in various pharmaceuticals and agrochemicals.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-Bromo-3-ethylbenzo[d]isoxazole can be achieved through several methods. One common approach involves the cycloaddition reaction of an alkyne with a nitrile oxide. This (3 + 2) cycloaddition reaction is typically catalyzed by copper (I) or ruthenium (II) catalysts . The reaction conditions often include moderate temperatures and the use of solvents such as dichloromethane or toluene.
Another method involves the cycloisomerization of α,β-acetylenic oximes using gold (III) chloride as a catalyst . This method provides good yields under mild reaction conditions.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale cycloaddition reactions using continuous flow reactors. These reactors allow for precise control of reaction conditions, leading to higher yields and purity of the final product. The use of metal-free synthetic routes is also being explored to reduce costs and environmental impact .
Analyse Chemischer Reaktionen
Types of Reactions
4-Bromo-3-ethylbenzo[d]isoxazole undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom at the 4-position can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Oxidation Reactions: The ethyl group can be oxidized to form carboxylic acids or aldehydes.
Reduction Reactions: The isoxazole ring can be reduced to form isoxazolines or isoxazolidines.
Common Reagents and Conditions
Substitution Reactions: Common reagents include sodium hydride (NaH), potassium tert-butoxide (KOtBu), and various nucleophiles. Reactions are typically carried out in polar aprotic solvents such as dimethyl sulfoxide (DMSO) or tetrahydrofuran (THF).
Oxidation Reactions: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are used under acidic or basic conditions.
Reduction Reactions: Hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) is commonly employed.
Major Products Formed
Substitution Reactions: Products include various substituted isoxazoles depending on the nucleophile used.
Oxidation Reactions: Products include carboxylic acids or aldehydes.
Reduction Reactions: Products include isoxazolines or isoxazolidines.
Wissenschaftliche Forschungsanwendungen
4-Bromo-3-ethylbenzo[d]isoxazole has several applications in scientific research:
Wirkmechanismus
The mechanism of action of 4-Bromo-3-ethylbenzo[d]isoxazole involves its interaction with specific molecular targets. Isoxazole derivatives are known to inhibit enzymes such as histone deacetylases (HDACs) and kinases, which play crucial roles in cellular processes . By inhibiting these enzymes, the compound can modulate gene expression and signal transduction pathways, leading to various biological effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 4-Bromo-3-methylbenzo[d]isoxazole
- 3-Ethylbenzo[d]isoxazole
- 4-Bromo-3-ethylbenzo[d]isoxazol-5-yl sulfonamide
Uniqueness
4-Bromo-3-ethylbenzo[d]isoxazole is unique due to the presence of both a bromine atom and an ethyl group, which confer distinct chemical and biological properties. The bromine atom enhances its reactivity in substitution reactions, while the ethyl group influences its lipophilicity and biological activity. Compared to other isoxazole derivatives, this compound exhibits a unique combination of reactivity and biological activity, making it valuable for various applications .
Eigenschaften
Molekularformel |
C9H8BrNO |
|---|---|
Molekulargewicht |
226.07 g/mol |
IUPAC-Name |
4-bromo-3-ethyl-1,2-benzoxazole |
InChI |
InChI=1S/C9H8BrNO/c1-2-7-9-6(10)4-3-5-8(9)12-11-7/h3-5H,2H2,1H3 |
InChI-Schlüssel |
HYZOIDNWSPAJOQ-UHFFFAOYSA-N |
Kanonische SMILES |
CCC1=NOC2=C1C(=CC=C2)Br |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


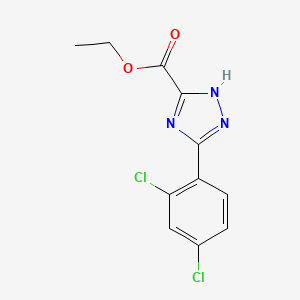
![6-Bromobenzo[b]thiophene-3-carbonitrile](/img/structure/B13678343.png)
![8-Methylimidazo[1,2-b]pyridazine](/img/structure/B13678351.png)
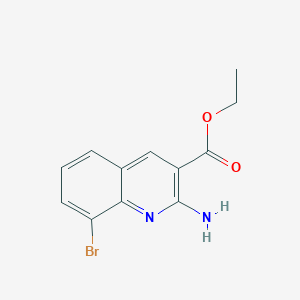

![4-[2-[2-[Boc-(methyl)amino]ethoxy]ethyl]-3-chloroaniline](/img/structure/B13678366.png)
![6-Bromo-2-(2-bromophenyl)imidazo[1,2-a]pyridine](/img/structure/B13678367.png)
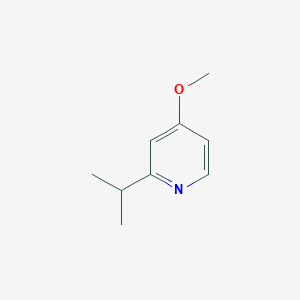
![7-Methyl-1,9-dioxaspiro[5.5]undecan-4-ol](/img/structure/B13678389.png)
![Ethyl 2-[(Cbz-amino)methyl]thiazole-4-carboxylate](/img/structure/B13678392.png)
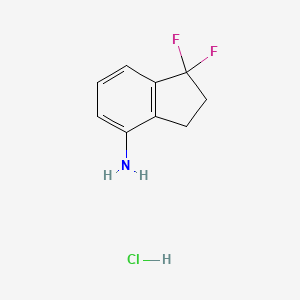

![2-(3-Bromophenyl)-8-methoxyimidazo[1,2-a]pyridine](/img/structure/B13678421.png)
